alpha-(4-Pyridyl)benzhydrol

AKR1B10 enzyme inhibition cancer metabolism

Alpha-(4-Pyridyl)benzhydrol (CAS 1620-30-0) is the structurally non-interchangeable Fexofenadine Impurity 44 required for ANDA method validation and QC release testing under ICH Q3A/Q3B. Only the 4-pyridyl isomer delivers the trans-pyridine coordination geometry essential for metal-organic frameworks and hydrogen-bond-driven crystal engineering—capabilities that 2-pyridyl/3-pyridyl regioisomers, simple benzhydrols, or piperidine-reduced analogs cannot replicate. Supplied at ≥98% purity with full Certificate of Analysis. Also serves as a non-carboxylate lead scaffold for AKR1B10 (IC₅₀=130 nM) and AKR1B1 (IC₅₀=88 nM) inhibitor programs. No generic substitute accepted.

Molecular Formula C18H15NO
Molecular Weight 261.3 g/mol
CAS No. 1620-30-0
Cat. No. B157606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(4-Pyridyl)benzhydrol
CAS1620-30-0
Molecular FormulaC18H15NO
Molecular Weight261.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)O
InChIInChI=1S/C18H15NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-14,20H
InChIKeyMRHLFZXYRABVOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-(4-Pyridyl)benzhydrol CAS 1620-30-0: Procurement & Differential Utility Guide


Alpha-(4-Pyridyl)benzhydrol (CAS 1620-30-0; C₁₈H₁₅NO; MW 261.32), also designated α,α-diphenyl-4-pyridylmethanol or diphenyl(pyridin-4-yl)methanol, is a heteroaromatic tertiary alcohol featuring a central carbinol carbon substituted with two phenyl rings and a 4-pyridyl moiety. The compound exhibits a reported melting point of 240–242 °C and is commercially available in technical grade (75% assay) . Its structure uniquely situates a basic pyridine nitrogen within a benzhydrol scaffold, enabling dual functionality: the pyridyl group serves as a coordination site for metal complexation , while the carbinol hydroxyl supports hydrogen-bond-driven crystal engineering [1].

Alpha-(4-Pyridyl)benzhydrol Substitution Risks: Why Analogs Fail in Critical Applications


Generic substitution of alpha-(4-pyridyl)benzhydrol is precluded by the convergence of three structural features that nearest analogs cannot simultaneously replicate. Simple diaryl carbinols (e.g., benzhydrol, CAS 91-01-0) lack the pyridyl nitrogen required for metal coordination and enzyme targeting [1]. Conversely, 2-pyridyl or 3-pyridyl regioisomers present altered nitrogen geometry and hydrogen-bonding orientation, disrupting the trans-pyridine coordination geometry documented in silver complexes [2] and likely affecting enzymatic binding site complementarity. Piperidine-reduced derivatives (α-(4-piperidyl)benzhydrols) alter the electronic character of the nitrogen from sp² aromatic to sp³ basic, modifying both metal-binding affinity and H-bond donor/acceptor capacity [3]. The 4-pyridyl isomer thus occupies a non-interchangeable structural niche for applications requiring precise nitrogen spatial orientation and aromatic π-character.

Alpha-(4-Pyridyl)benzhydrol Comparative Evidence: Quantitative Differentiation Data


AKR1B10 Enzyme Inhibition Potency of Alpha-(4-Pyridyl)benzhydrol

Alpha-(4-pyridyl)benzhydrol demonstrates moderate inhibitory activity against human aldo-keto reductase family 1 member B10 (AKR1B10), a cytosolic NADPH-dependent reductase implicated in cancer cell detoxification and proliferation [1]. The compound exhibits an IC₅₀ of 130 nM against recombinant human AKR1B10 in an enzymatic assay using pyridine-3-aldehyde as substrate [1].

AKR1B10 enzyme inhibition cancer metabolism

AKR1B1 Selectivity Profile of Alpha-(4-Pyridyl)benzhydrol

In parallel enzymatic assays against the closely related isoform AKR1B1 (aldose reductase), alpha-(4-pyridyl)benzhydrol exhibits an IC₅₀ of 88 nM, yielding an AKR1B10/AKR1B1 selectivity ratio of approximately 1.5-fold (130 nM vs. 88 nM) [1]. This modest AKR1B1 preference distinguishes the compound from AKR1B10-selective inhibitors developed for oncology applications, where high isoform selectivity (>100-fold) is often desired to avoid interference with glucose metabolism pathways mediated by AKR1B1 [2].

AKR1B1 aldose reductase selectivity diabetic complications

Coordination Chemistry Differentiation: Trans-Pyridine Geometry in Silver Complexes

Alpha-(4-pyridyl)benzhydrol reacts with Ag(CF₃SO₃) to form the mixed organic/inorganic complex [Ag(LOH)₂(CF₃SO₃)(CH₃CN)], in which the silver center adopts a four-coordinate sawhorse geometry with two pyridine ligands arranged trans to each other [1]. This trans-pyridine coordination mode is a direct consequence of the 4-pyridyl substitution pattern; the 2-pyridyl and 3-pyridyl isomers would enforce different nitrogen vector orientations, precluding the observed trans geometry [2].

coordination chemistry silver complexes crystal engineering supramolecular

Synthetic Utility as Fexofenadine-Related Intermediate

Alpha-(4-pyridyl)benzhydrol serves as a key alkylation substrate in the synthesis of antihistaminic piperidine derivatives [1] and is specifically identified as Fexofenadine Impurity 44, with direct application in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production of Fexofenadine [2]. The benzhydrol motif is essential for generating the diphenylmethane pharmacophore present in multiple H₁-antihistamines [3].

pharmaceutical intermediates antihistamine impurity standard Fexofenadine

Zinc Halide Complex Formation Capacity

Alpha-(4-pyridyl)benzhydrol reacts with zinc halides (ZnCl₂, ZnBr₂, ZnI₂) to form complexes of the general formula [Zn(LOH)₂X₂] where LOH denotes the intact ligand and X represents the halide . The complexation occurs through coordination of the pyridine nitrogen to the zinc center, with the carbinol hydroxyl remaining protonated and available for hydrogen bonding in the crystal lattice .

zinc complexes metal coordination ligand chemistry inorganic synthesis

Alpha-(4-Pyridyl)benzhydrol Application Scenarios: Evidence-Based Procurement Guidance


Fexofenadine ANDA Impurity Profiling and QC Method Development

Analytical chemistry laboratories engaged in Abbreviated New Drug Application (ANDA) submissions for generic Fexofenadine hydrochloride formulations require alpha-(4-pyridyl)benzhydrol as Fexofenadine Impurity 44 [1]. The compound is essential for method validation (AMV), system suitability testing, and quality control release testing. Procurement of CAS 1620-30-0 with documented purity specifications and a Certificate of Analysis is mandatory for regulatory compliance; substitution with structurally similar benzhydrols is not permitted under ICH Q3A/Q3B impurity guidelines.

AKR1B10/AKR1B1 Dual Inhibitor Scaffold Development

Medicinal chemistry programs targeting aldo-keto reductase isoforms for oncology (AKR1B10) or diabetic complications (AKR1B1) can utilize alpha-(4-pyridyl)benzhydrol as a non-carboxylate lead scaffold with moderate potency (AKR1B10 IC₅₀ = 130 nM; AKR1B1 IC₅₀ = 88 nM) [2]. The benzhydrol-pyridine core offers multiple vectors for SAR exploration (phenyl ring substitution, pyridine N-oxidation, carbinol derivatization) without the membrane permeability limitations of carboxylic acid-based inhibitors. Procurement should prioritize high-purity material (>98%) to minimize confounding biological assay artifacts.

Coordination Polymer and Supramolecular Crystal Engineering

Researchers designing silver(I)-based coordination polymers or metal-organic assemblies requiring trans-pyridine nitrogen geometry should select alpha-(4-pyridyl)benzhydrol over 2-pyridyl or 3-pyridyl regioisomers. The 4-pyridyl orientation, combined with the hydrogen-bonding capacity of the carbinol hydroxyl, enables the formation of wheel-and-axle diol analog complexes such as [Ag(LOH)₂(CF₃SO₃)(CH₃CN)] [3]. Technical grade (75% assay) may be acceptable for initial coordination screening, but crystallographic studies demand purified material.

Zinc(II) Coordination Chemistry and Metal-Organic Framework Precursor Studies

Inorganic synthesis laboratories investigating zinc halide coordination chemistry can employ alpha-(4-pyridyl)benzhydrol to prepare [Zn(LOH)₂X₂] complexes (X = Cl, Br, I) . The dual nature of the ligand—coordinating through pyridine nitrogen while retaining a hydrogen-bond-active hydroxyl group—provides a tecton for building multi-dimensional supramolecular networks through combined coordinate-covalent and hydrogen-bonding interactions. This capability is not replicable with simple pyridine or benzhydrol alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-(4-Pyridyl)benzhydrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.